molecular formula C5H8N2OS B159642 1,3-Dimethyl-2-thiohydantoin CAS No. 1801-62-3

1,3-Dimethyl-2-thiohydantoin

Cat. No. B159642
CAS RN: 1801-62-3
M. Wt: 144.2 g/mol
InChI Key: GKWNLFPHQCFFQJ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-thiohydantoin is a chemical compound with the molecular formula C5H8N2OS and a molecular weight of 144.19 . It is a solid substance with a pale orange color .


Synthesis Analysis

The synthesis of 2-thiohydantoin derivatives, including 1,3-Dimethyl-2-thiohydantoin, is typically achieved by heating a mixture of thiourea and an α-amino acid . This method offers the advantages of simplicity, low cost, easy work-up, and scalability .


Molecular Structure Analysis

The molecular structure of 1,3-Dimethyl-2-thiohydantoin consists of a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. Two methyl groups are attached to one of the nitrogen atoms .


Physical And Chemical Properties Analysis

1,3-Dimethyl-2-thiohydantoin has a melting point of 93°C . It is a solid substance with a pale orange color .

Scientific Research Applications

Anti-Inflammatory Activity

1,3-Dimethyl-2-thiohydantoin and its analogues have shown potent anti-inflammatory activity . The anti-inflammatory activity of 2-thioxoimidazolidin-4-one scaffold was mainly explored for analogues substituted either at position N3- and/or position C5 . These compounds were assessed against the murine leukemia cell line (RAW264.7) by evaluating the cytotoxicity activity and their potency to prevent nitric oxide (NO) production .

Pharmaceutical Applications

Thiohydantoins and their derivatives, including 1,3-Dimethyl-2-thiohydantoin, have attracted enormous attention from researchers worldwide . They represent an important class of compounds within pharmaceutical chemistry and exist in various pharmacologically active molecules that possess significant bioactivities and are involved in therapeutic drugs .

Organic Synthesis

Thiohydantoins serve as important intermediates in organic synthesis for the preparation of biologically active compounds . The nature of substituents on the heterocyclic ring affects the biological activity of these compounds .

Development of Novel Drugs

The backbone of thiohydantoin can be easily modified to adopt the preference structural type over another by adding groups to offer steric bulk, more hydrophilic or hydrophobic interactions, or π-π stacking . Therefore, their ability to form hydrogen-bonded arrays can be controlled in the solid-state, which is crucial in the pharmaceutical industry .

Agricultural Applications

2-Thiohydantoins are involved in the structure of many natural and synthetic molecules, playing important roles in the agricultural field .

Study of Substitution Impact

The impact of various alkyl and aryl groups on positions N-1, N-5, and C-5 in 2-thiohydantoins ring has been studied . This helps in understanding the properties of the molecule and its potential applications .

Safety and Hazards

1,3-Dimethyl-2-thiohydantoin is classified under the GHS07 hazard class. It carries the hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

1,3-Disubstituted-2-thiohydantoin, a class of compounds that includes 1,3-Dimethyl-2-thiohydantoin, has been suggested as a promising scaffold for the development of potent anti-inflammatory agents . This indicates potential future directions in the medicinal applications of these compounds.

properties

IUPAC Name

1,3-dimethyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c1-6-3-4(8)7(2)5(6)9/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWNLFPHQCFFQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(C1=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395527
Record name 1,3-Dimethyl-2-thiohydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-2-thiohydantoin

CAS RN

1801-62-3
Record name 1,3-Dimethyl-2-thiohydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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